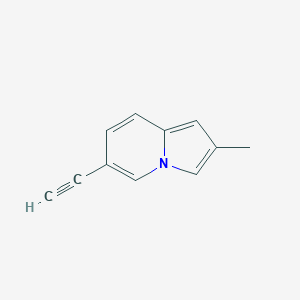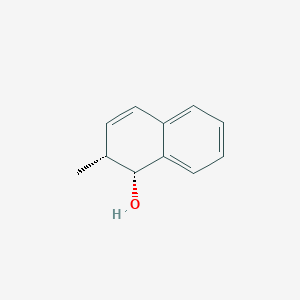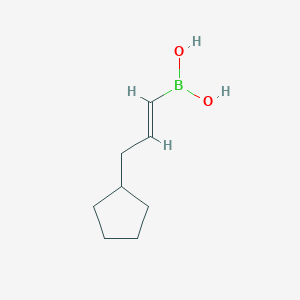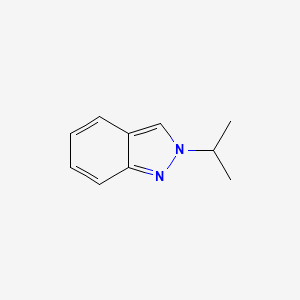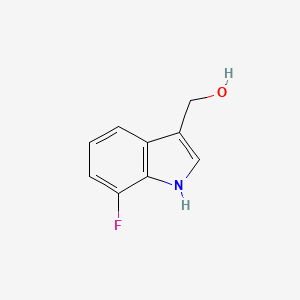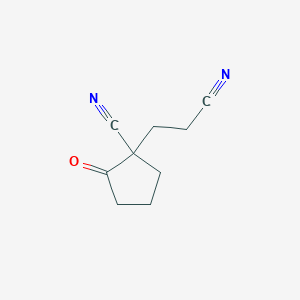
1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile is an organic compound with a unique structure that includes both a cyano group and a carbonyl group attached to a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile typically involves the reaction of cyclopentanone with acrylonitrile under basic conditions. The reaction proceeds through a Michael addition, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include amines, alcohols, carboxylic acids, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The carbonyl group can undergo nucleophilic attack, leading to the formation of various intermediates. These interactions can affect biological pathways and chemical processes, making the compound useful in different applications.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole
- 2-Cyanoethyl diisopropylchlorophosphoramidite
- Nucleoside phosphoramidites
Uniqueness: 1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile is unique due to its combination of a cyano group and a carbonyl group within a cyclopentane ring. This structure imparts specific reactivity and properties that are distinct from other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
1-(2-cyanoethyl)-2-oxocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c10-6-2-5-9(7-11)4-1-3-8(9)12/h1-5H2 |
InChI-Schlüssel |
CFMYONIBMOUMMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(C1)(CCC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopenta[b]indole](/img/structure/B15071945.png)
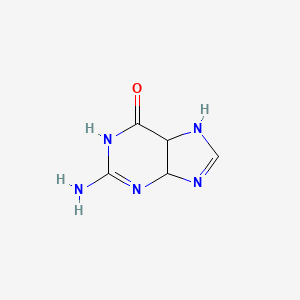

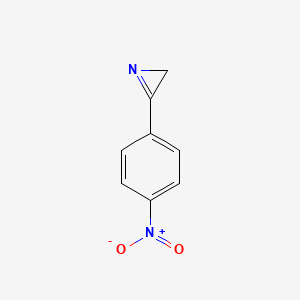
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
